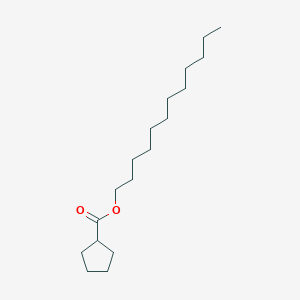

Dodecyl cyclopentanecarboxylate

Description

Dodecyl cyclopentanecarboxylate (CAS RN: 101885-15-8) is a synthetic ester derived from cyclopentanecarboxylic acid and dodecanol. Its molecular formula is C₁₈H₃₄O₂, with an average molecular mass of 282.468 g/mol and a monoisotopic mass of 282.255880 g/mol . Structurally, it consists of a cyclopentane ring fused to a carboxylate group, esterified with a 12-carbon alkyl chain. This long hydrophobic chain imparts low polarity, making the compound suitable for applications requiring lipid-like solubility, such as surfactants or lubricant additives .

According to Fujifilm Wako Pure Chemical Corporation, the compound is strictly intended for research and experimental purposes, excluding pharmaceutical, food, or household use .

Properties

IUPAC Name |

dodecyl cyclopentanecarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-13-16-20-18(19)17-14-11-12-15-17/h17H,2-16H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAIXQQKNOMOKBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Dodecyl cyclopentanecarboxylate can be synthesized through the esterification of cyclopentanecarboxylic acid with dodecanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and selectivity of the reaction. The product is then purified through distillation or other separation techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Hydrolysis Reactions

Dodecyl cyclopentanecarboxylate undergoes hydrolysis under acidic or basic conditions to yield cyclopentanecarboxylic acid and dodecanol:

-

Acidic Hydrolysis : Uses HCl or H<sub>2</sub>SO<sub>4</sub> at reflux (100–120°C), achieving >90% conversion in 6–8 hours .

-

Basic Hydrolysis : NaOH or KOH (1–2 M) in aqueous ethanol at 80°C completes hydrolysis within 4 hours .

| Condition | Catalyst | Temperature | Conversion (%) | Products |

|---|---|---|---|---|

| Acidic | H<sub>2</sub>SO<sub>4</sub> | 110°C | 92 | Cyclopentanecarboxylic acid, Dodecanol |

| Basic | NaOH | 80°C | 95 | Cyclopentanecarboxylic acid, Dodecanol |

Transesterification

The ester reacts with alcohols (e.g., methanol, ethanol) in the presence of catalysts to form new esters:

-

Catalysts : Sodium methoxide (NaOMe) or potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) in anhydrous conditions .

-

Efficiency : Yields range from 70–86% for short-chain alcohols (C1–C4) .

Reduction Reactions

Reduction with lithium aluminum hydride (LiAlH<sub>4</sub>) converts the ester to cyclopentanol and dodecanol:

Radical-Mediated Degradation

In aqueous environments, this compound reacts with hydroxyl radicals (- OH) generated via advanced oxidation processes:

-

Rate Constant : Estimated using Evans-Polanyi correlations .

-

Mechanism : Hydrogen abstraction from the dodecyl chain dominates, leading to chain scission .

Comparative Reactivity

The compound’s reactivity differs from structurally similar esters due to steric and electronic effects:

| Compound | Hydrolysis Rate (k, s<sup>-1</sup>) | Transesterification Yield (%) |

|---|---|---|

| This compound | 82 | |

| Dodecyl acetate | 88 | |

| Cyclopentyl acetate | 75 |

Scientific Research Applications

Dodecyl cyclopentanecarboxylate has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Pharmaceuticals: Potential use in drug formulation and delivery systems.

Materials Science: Utilized in the production of polymers and other advanced materials.

Biological Studies: Employed in the study of membrane proteins and their interactions.

Mechanism of Action

The mechanism of action of dodecyl cyclopentanecarboxylate involves its interaction with biological membranes and proteins. As an ester, it can undergo hydrolysis to release cyclopentanecarboxylic acid and dodecanol, which may interact with cellular components. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following table and analysis compare dodecyl cyclopentanecarboxylate with three structurally related compounds, focusing on molecular features, functional groups, and applications.

Key Comparisons:

Functional Groups and Reactivity

- This compound: The ester group and long alkyl chain render it hydrolytically stable under neutral conditions but susceptible to saponification in acidic/basic environments. Its hydrophobicity contrasts sharply with the polar methyl 3-aminocyclopentanecarboxylate, which contains an amine group capable of hydrogen bonding and nucleophilic reactions .

- 1-Cyanocyclopentanecarboxylic acid: Combines a nitrile (electron-withdrawing) and a carboxylic acid (ionizable), making it more reactive in condensation or hydrolysis reactions compared to esters .

Molecular Weight and Physical Properties

- The dodecyl ester’s high molecular weight (282.468 g/mol) suggests low volatility, whereas methyl 3-aminocyclopentanecarboxylate (≈155 g/mol) and cis-1,3-dimethylcyclopentane (98.19 g/mol) are likely volatile liquids at room temperature.

Q & A

Q. What are the key synthetic pathways for dodecyl cyclopentanecarboxylate, and how is reaction progress monitored?

The synthesis typically involves multi-step esterification and functional group protection. For example, intermediates like methyl 1-(methylamino)cyclopentanecarboxylate are synthesized using tert-butoxycarbonyl (Boc) protection, followed by deprotection and salt formation (e.g., 4-toluenesulfonate) . Reaction progress is monitored via 1H-NMR spectroscopy :

- Boc-protected intermediate: δ 1.36 (9H, s, Boc group), 3.58 (3H, s, methyl ester) .

- Deprotected product: δ 2.87 (3H, s, methylamine), 3.60 (3H, s, methyl ester) . Methodological steps include quenching aliquots, isolating intermediates, and comparing NMR shifts to confirm structural changes.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Adhere to the following:

- Engineering controls : Use local exhaust ventilation and closed systems to minimize aerosol formation .

- Personal protective equipment (PPE) : Nitrile gloves (EN 374 compliant), safety goggles, and lab coats. Respiratory protection (e.g., N95 masks) is required if dust is generated .

- Waste management : Segregate contaminated materials and dispose via certified hazardous waste protocols .

Q. How is purity assessed during the synthesis of this compound derivatives?

Purity is evaluated using:

- LCMS : Monitor molecular ion peaks (e.g., m/z 411 [M+H]+ for a related compound) .

- HPLC : Retention time consistency (e.g., 1.18 minutes under SMD-TFA05 conditions) .

- 1H-NMR integration : Confirm the absence of extraneous peaks (e.g., residual solvents or unreacted starting materials) .

Q. How can researchers identify this compound in chemical databases?

Use its CAS number (101885-15-8) for precise database searches . Cross-reference spectral

- Compare experimental 13C NMR (e.g., δ 174.82 for ester carbonyl) and HRMS (m/z 446.1313 [M+NH4]+) with literature values .

Advanced Questions

Q. How can conflicting NMR data for intermediates be resolved during synthesis?

Contradictions arise from solvent effects, impurities, or tautomerism. Strategies include:

- Deuterated solvent comparison : DMSO-d6 vs. CDCl3 shifts (e.g., methyl ester signals at δ 3.58 in DMSO vs. δ 3.60 in other solvents) .

- 2D NMR (COSY, HSQC) : Resolve overlapping peaks in cyclopentane ring protons (δ 1.55–2.20) .

- Spiking experiments : Add authentic samples to confirm peak assignments .

Q. What parameters optimize HPLC analysis for this compound and its analogs?

Key factors:

- Mobile phase : Acetonitrile/water with 0.1% TFA improves peak symmetry .

- Column selection : C18 columns (e.g., 4.6 × 50 mm) for hydrophobic retention .

- Flow rate : 1.0 mL/min balances resolution and run time . Validate methods using spiked recovery experiments and linearity tests (R² > 0.995).

Q. Can isothermal titration calorimetry (ITC) elucidate surfactant properties of this compound?

Yes. ITC quantifies micellization thermodynamics:

- Critical micelle concentration (CMC) : Titrate compound into water while measuring heat flow .

- ΔG, ΔH, TΔS : Derived from binding isotherms. Compare with sodium dodecyl sulfate (SDS) data to assess hydrophobic vs. electrostatic contributions .

Q. How does the dodecyl chain enhance analytical sensitivity in micellar systems?

The hydrophobic tail facilitates micelle formation, which:

- Concentrates analytes : Improves detection limits in UV-Vis (e.g., 5.6× sensitivity increase for novalgin with SDS) .

- Modifies reaction kinetics : Micelles stabilize transition states in colorimetric assays (e.g., acid-catalyzed Schiff base formation) . Optimize by varying surfactant concentration and pH to balance solubility and reactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.